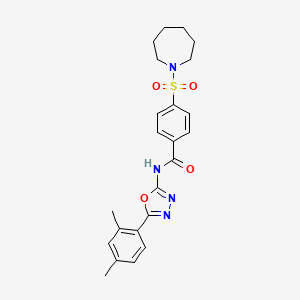

4-(azepan-1-ylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

カタログ番号:

B2917091

CAS番号:

891145-85-0

分子量:

454.55

InChIキー:

RKPLOUBWFAEOEN-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

4-(Azepan-1-ylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide ( 891145-85-0) is a synthetic organic compound with a molecular formula of C₂₃H₂₆N₄O₄S and a molecular weight of 454.5 g/mol . This benzamide derivative features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its significant role in the development of novel antibacterial agents . Compounds within this structural class, specifically N-(1,3,4-oxadiazol-2-yl)benzamides, have demonstrated potent activity against challenging bacterial pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), with some analogs showing minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL . Research into similar molecules has revealed multifaceted mechanisms of action, including the disruption of menaquinone biosynthesis, depolarization of bacterial membranes, and induction of iron starvation, positioning them as promising multitargeting antibiotics to combat drug resistance . This specific compound, provided for research use only, is a valuable chemical tool for biologists and medicinal chemists exploring new therapeutic strategies against multidrug-resistant bacterial infections. Its structure combines an azepane-sulfonyl group with a dimethylphenyl-oxadiazole moiety, offering a unique profile for structure-activity relationship (SAR) studies. All products are intended for laboratory research purposes and are not approved for diagnostic, therapeutic, or any human or veterinary use.

特性

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c1-16-7-12-20(17(2)15-16)22-25-26-23(31-22)24-21(28)18-8-10-19(11-9-18)32(29,30)27-13-5-3-4-6-14-27/h7-12,15H,3-6,13-14H2,1-2H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPLOUBWFAEOEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Key Observations :

- Sulfonamide Variations : The azepane group in the target compound may enhance solubility compared to smaller cyclic sulfonamides (e.g., cyclohexyl in LMM11 ).

- Oxadiazole Substituents : The 2,4-dimethylphenyl group in the target compound likely improves hydrophobic interactions in enzyme binding compared to 4-methoxyphenyl (LMM5) or phenyl (VNI) .

Key Observations :

- Antifungal Potential: The azepane sulfonyl group in the target compound shares functional similarities with LMM5 and VNI, which target fungal/protozoan enzymes .

- Cytotoxicity : Oxadiazole derivatives with aromatic substituents (e.g., naphthalene in ) demonstrate HDAC inhibition, suggesting possible anticancer applications for the target compound.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Key Observations :

- Structural Optimization : The 2,4-dimethylphenyl group may reduce metabolic degradation compared to unsubstituted phenyl rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。